molecular formula C9H12N2 B15208622 1,4-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

1,4-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B15208622
M. Wt: 148.20 g/mol
InChI Key: HURQKVGGGQZTJA-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused pyrrole and pyridine ring system, with two methyl groups attached at the 1 and 4 positions.

Preparation Methods

The synthesis of 1,4-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a pyrrole derivative with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1,4-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic product.

Scientific Research Applications

1,4-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

1,4-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

1,4-dimethyl-2,3-dihydropyrrolo[3,2-c]pyridine

InChI

InChI=1S/C9H12N2/c1-7-8-4-6-11(2)9(8)3-5-10-7/h3,5H,4,6H2,1-2H3

InChI Key

HURQKVGGGQZTJA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1CCN2C

Origin of Product

United States

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